molecular formula C13H19BrClNO2 B14707938 Propiophenone, 5'-bromo-2'-(2-(dimethylamino)ethoxy)-, hydrochloride CAS No. 20808-95-1

Propiophenone, 5'-bromo-2'-(2-(dimethylamino)ethoxy)-, hydrochloride

Cat. No.: B14707938
CAS No.: 20808-95-1
M. Wt: 336.65 g/mol
InChI Key: CBVNASUVQURETK-UHFFFAOYSA-N
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Description

Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride is a chemical compound with a complex structure that includes a propiophenone backbone substituted with a bromine atom and a dimethylaminoethoxy group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves multiple steps. One common method includes the bromination of propiophenone followed by the introduction of the dimethylaminoethoxy group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols are used under conditions that may include the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: The parent compound without the bromine and dimethylaminoethoxy substitutions.

    5-Bromo-2-(dimethylamino)pyrimidine: A compound with a similar dimethylamino group but a different core structure.

    5-Bromo-2-iodopyrimidine: Another brominated compound used in similar types of chemical reactions.

Uniqueness

Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the dimethylaminoethoxy group allows for versatile applications in various fields of research and industry.

Properties

CAS No.

20808-95-1

Molecular Formula

C13H19BrClNO2

Molecular Weight

336.65 g/mol

IUPAC Name

1-[5-bromo-2-[2-(dimethylamino)ethoxy]phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C13H18BrNO2.ClH/c1-4-12(16)11-9-10(14)5-6-13(11)17-8-7-15(2)3;/h5-6,9H,4,7-8H2,1-3H3;1H

InChI Key

CBVNASUVQURETK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)OCCN(C)C.Cl

Origin of Product

United States

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